3-(Acetyloxy)-2-methylpropanoic acid
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Overview
Description
3-(Acetyloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-methylpropanoic acid can be achieved through several methods:
Acetylation of 2-methylpropanoic acid: This involves the reaction of 2-methylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields the desired product.
Esterification of 2-methylpropanoic acid: Another method involves the esterification of 2-methylpropanoic acid with acetic acid in the presence of a strong acid catalyst like sulfuric acid. This method also produces this compound efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the acetyloxy group can be hydrolyzed to yield 2-methylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to produce corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-(Acetyloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-2-methylpropanoic acid involves its hydrolysis to release acetic acid and 2-methylpropanoic acid. The acetic acid can act as an acetylating agent, modifying proteins and enzymes, which can lead to various biological effects. The molecular targets and pathways involved include acetylation of lysine residues on proteins, which can affect gene expression and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-methylpropanoic acid: Lacks the acetyloxy group and has different reactivity and applications.
Acetic acid: A simpler carboxylic acid with widespread use but different properties.
3-hydroxy-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior.
Uniqueness
3-(Acetyloxy)-2-methylpropanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
36452-04-7 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-acetyloxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
MQLMCMRCMGKYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C(=O)O |
Origin of Product |
United States |
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